Cas no 863329-63-9 (N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine)

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine structure
863329-63-9 structure
Nom du produit:N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
Numéro CAS:863329-63-9
Le MF:C31H25N3O7
Mégawatts:551.546108007431
MDL:MFCD26961022
CID:3168641
PubChem ID:11786168

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine Propriétés chimiques et physiques

Nom et identifiant

    • Cytidine, N-benzoyl-2^-deoxy-2^-methylene-,3^,5^-?dibenzoate(9CI)
    • N-Benzoyl-2'-deoxy-2'-methylenecytidine 3',5'-Dibenzoate
    • C12689
    • AKOS027255139
    • N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine; Cytidine, N-benzoyl-2'-deoxy-2'-methylene-, 3',5'-dibenzoate (9CI)
    • Sofosbuvir Impurity 4
    • (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-ylbenzoate
    • 863329-63-9
    • Cytidine, N-benzoyl-2^-deoxy-2^-methylene-,3^,5^-dibenzoate(9CI)
    • N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
    • (2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate
    • (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate
    • [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate
    • CS-M2329
    • CS-14715
    • MDL: MFCD26961022
    • Piscine à noyau: 1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1
    • La clé Inchi: GYBGOHQHURYWRS-MAARLIENSA-N
    • Sourire: C=C1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(NC(C2C=CC=CC=2)=O)=NC1=O

Propriétés calculées

  • Qualité précise: 551.16925015g/mol
  • Masse isotopique unique: 551.16925015g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 41
  • Nombre de liaisons rotatives: 10
  • Complexité: 1070
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.7
  • Surface topologique des pôles: 124Ų

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine Informations de sécurité

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM360910-100mg
Sofosbuvir Impurity 4
863329-63-9 95%+
100mg
$*** 2023-03-29
TRC
T767670-25mg
N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
863329-63-9
25mg
$3267.00 2023-05-17
TRC
T767670-10mg
N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
863329-63-9
10mg
$1568.00 2023-05-17
eNovation Chemicals LLC
Y1054359-100mg
Cytidine, N-benzoyl-2^-deoxy-2^-Methylene-,3^,5^-dibenzoate(9CI)
863329-63-9 98%
100mg
$910 2024-06-06
TRC
T767670-100mg
N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
863329-63-9
100mg
$ 9200.00 2023-09-05
Aaron
AR00GURT-100mg
Cytidine, N-benzoyl-2^-deoxy-2^-Methylene-,3^,5^-dibenzoate(9CI)
863329-63-9 98%
100mg
$812.00 2023-12-14
Key Organics Ltd
CS-14715-1g
(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate
863329-63-9 >97%
1g
£4247.00 2025-02-08
1PlusChem
1P00GUJH-100mg
Cytidine, N-benzoyl-2^-deoxy-2^-Methylene-,3^,5^-dibenzoate(9CI)
863329-63-9 98%
100mg
$908.00 2024-04-21
TRC
T767670-1mg
N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
863329-63-9
1mg
$201.00 2023-05-17
TRC
T767670-5mg
N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine
863329-63-9
5mg
$810.00 2023-05-17

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Référence
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Diethyl ether ;  rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
3.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Référence
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Référence
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  rt
1.2 Solvents: Dimethylformamide ;  rt
1.3 Reagents: Dimethyl sulfoxide ,  Triethylamine ,  Trifluoroacetic anhydride Solvents: Dimethyl sulfoxide ;  rt → -15 °C
2.1 Solvents: Diethyl ether ;  rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
4.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
5.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Référence
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.75 h, rt
2.1 Solvents: Pyridine ;  rt → 0 °C; 10 min, 0 °C; 1.5 h
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ;  -20 °C; 1 h
Référence
Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication
Clark, Jeremy L.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5504-5508

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine Raw materials

N4,3',5'-Tribenzoyl,2'-deoxy-2'-methylene Cytidine Preparation Products

Fournisseurs recommandés
江苏科伦多食品配料有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd